molecular formula C16H20BrNO3 B8356048 Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate

Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate

Cat. No.: B8356048
M. Wt: 354.24 g/mol
InChI Key: ILOIIACCROCHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate is a complex organic compound that features a bromine atom, a benzyloxycarbonyl-protected piperidine ring, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first protected with a benzyloxycarbonyl group to prevent unwanted reactions. The next step involves the introduction of the bromine atom and the ketone group through a series of reactions, including halogenation and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to precisely control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions produce alcohols.

Scientific Research Applications

Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate: shares similarities with other benzyloxycarbonyl-protected piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H20BrNO3/c1-12(17)15(19)14-7-9-18(10-8-14)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3

InChI Key

ILOIIACCROCHMA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3 (3.3 g, 11.6 mmol) in CH3OH (50 ml) under Ar with 48% HBr (100 μL) was added dropwise at room temperature bromine (1.9 g, 11.8 mmol). After stirring overnight, the solution was poured in saturated NaHCO3 and the aqueous solution extracted with EtOAc (3×). The combined organic extracts were backwashed with brine, dried, filtered and concentrated to dryness to yield 4.3 g of 4.
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.